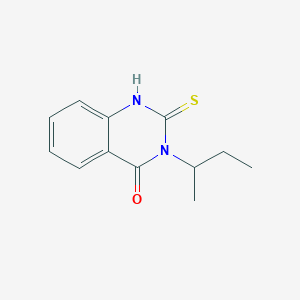

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

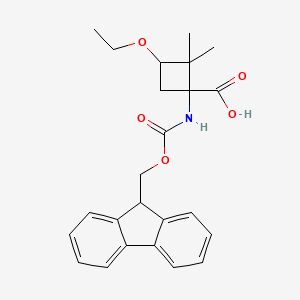

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32. It is a type of quinazolinone, which are broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

The synthesis of quinazolinones, including 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, is often achieved via amination and annulation of amidines and benzamides . This process involves a highly efficient copper-mediated tandem C(sp2)–H amination and annulation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis

The molecular structure of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one consists of a quinazolinone core with a butan-2-yl group and a sulfanylidene group attached. The quinazolinone core is a bicyclic structure that includes a benzene ring fused to a 2-amino-pyrimidine ring .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, they can be synthesized via amination and annulation of amidines and benzamides . In addition, they can participate in one-pot intermolecular annulation reactions with o-amino benzamides and thiols .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

The compound has been involved in various chemical synthesis processes. For example, it reacted with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride in a regioselective manner to yield linearly fused thiazolo[2,3-b]quinazolinium trihalides and other derivatives (N. Kut et al., 2020). Another study demonstrated its utility in synthesizing novel hetarylquinolines containing thiazolidine and dihydrothiazole rings, showcasing its versatility in creating heterocyclic compounds (I. L. Aleqsanyan & L. Hambardzumyan, 2021).

Potential in Pharmaceutical Applications

Various derivatives of quinazolinone, which include the core structure of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, have been synthesized for potential pharmaceutical applications. One study synthesized a new series of quinazolinone derivatives, examining their diuretic activity. It was found that certain derivatives exhibited significant activity, suggesting potential therapeutic applications (A. R. Maarouf et al., 2004). Additionally, several synthesized compounds of a similar structure displayed high anti-monoamine oxidase and antitumor activity, indicating its relevance in mental health and cancer treatment domains (A. Markosyan et al., 2015).

Antiviral and Antimicrobial Applications

Compounds with the quinazolinone structure have been researched for their antiviral and antimicrobial properties. Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and showed antiviral activities against a range of viruses, including influenza and dengue, suggesting a potential role in managing viral infections (P. Selvam et al., 2007). Similarly, synthesized quinazolinone derivatives were found to possess remarkable antibacterial and antifungal activities, further broadening their potential application in antimicrobial therapies (N. Patel et al., 2010).

Direcciones Futuras

The future directions for research on 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one and other quinazolinones could include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in the pharmaceutical and material fields .

Mecanismo De Acción

Target of Action

The primary targets of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one are bacterial cells, particularly Pseudomonas aeruginosa . This compound has shown broad-spectrum antimicrobial activity .

Mode of Action

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this by regulating the quorum sensing system, a mechanism that bacteria use to communicate and coordinate group behavior .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial virulence. It decreases cell surface hydrophobicity, compromising bacterial cells’ adhesion . It also curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Result of Action

The result of the compound’s action is a significant reduction in the virulence of Pseudomonas aeruginosa. By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to cause infection . Importantly, it achieves these effects without disturbing the normal bacterial life cycle, which could help avoid triggering resistance mechanisms .

Propiedades

IUPAC Name |

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFSMCPUFWXIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)

![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)

![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)